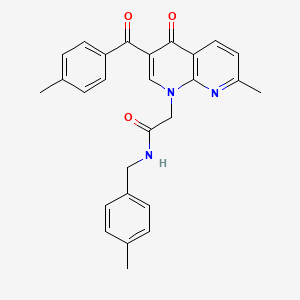

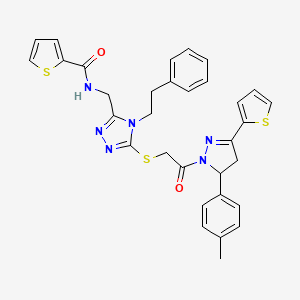

![molecular formula C21H17ClN4O2 B2912389 N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1261018-24-9](/img/structure/B2912389.png)

N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is known for its unique chemical structure and its ability to interact with various biological systems, making it a promising candidate for drug development.

Applications De Recherche Scientifique

Antioxidant Activity

The study by Hadjipavlou-Litina et al. synthesized four novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides (10a–d) and evaluated their antioxidant capacity . These compounds were tested using several in vitro assays:

Anti-Inflammatory Activity

The same study also explored the anti-inflammatory properties of these compounds. Nitrone 10c, bearing the 2,4-difluorophenyl motif, emerged as the most potent lipoxygenase (LOX) inhibitor (IC50 = 10 μM). LOX inhibition is crucial in managing inflammation .

Antimicrobial Potential

While not directly studied for this compound, related 1,2,3-triazoles have shown antimicrobial activity . Further research could explore its effectiveness against specific pathogens.

Nonlinear Optical Properties

N-benzyl-3-nitroaniline (NB3N), a structurally related compound, exhibits second-order non-centrosymmetric nonlinear optical properties . Investigating similar properties for our compound may be worthwhile.

Analgesic Effects

Indole derivatives, including compounds with similar structural features, have demonstrated analgesic activity . Exploring the analgesic potential of our compound could yield interesting results.

Mécanisme D'action

Target of Action

The primary targets of N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide are the Mitogen-activated protein kinase 1 (MAPK1) and Mitogen-activated protein kinase 10 (MAPK10) . These kinases play a crucial role in cellular signaling pathways, regulating various cellular activities such as proliferation, differentiation, and apoptosis.

Mode of Action

It is known that the compound interacts with its targets (mapk1 and mapk10) and induces changes in their activity . This interaction could potentially alter the phosphorylation state of these kinases, thereby modulating their activity and the downstream signaling pathways they regulate.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those regulated by MAPK1 and MAPK10. These pathways include the ERK pathway , JNK pathway , and p38 MAPK pathway , all of which play key roles in cellular responses to various stimuli, including stress, cytokines, and growth factors .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific cellular context and the status of the MAPK pathways. By modulating the activity of MAPK1 and MAPK10, the compound could potentially influence cell proliferation, differentiation, and survival .

Propriétés

IUPAC Name |

N-benzyl-2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O2/c22-17-9-4-8-16(12-17)20-24-21(28-25-20)18-10-5-11-26(18)14-19(27)23-13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKQDIVKBQDKJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(1,3-thiazol-2-yl)-1,3-dihydroisoindol-4-yl]propanamide](/img/structure/B2912311.png)

![[2-(2,6-Difluoroanilino)-2-oxoethyl] 4-methylbenzoate](/img/structure/B2912315.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2912316.png)

![11-(4,6-Dimethoxypyrimidin-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2912319.png)

![(2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboximidamide](/img/structure/B2912323.png)

![8-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2912324.png)

![6,8-dibromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2912328.png)